molecular formula C6BrF5 B106962 Bromopentafluorobenzene CAS No. 344-04-7

Bromopentafluorobenzene

Cat. No. B106962
CAS RN: 344-04-7
M. Wt: 246.96 g/mol
InChI Key: XEKTVXADUPBFOA-UHFFFAOYSA-N
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Patent
US05744656

Procedure details

In a 2 l, N2 purged flask were combined hexafluorobenzene (145 g), FeCl2 (0.8 g) and THF (600 ml). The solution was cooled to 0°-5° C., and ethyl magnesium bromide (3.12M in Et2O, 500 ml) was then added dropwise. After the addition was complete, the reaction mixture was stirred for one-half hour. A solution of bromine (125g) n methylene chloride (250 ml) was then added dropwise to the cold (0°-5° C.) reaction mixture. After stirring 15 minutes, 4N HCl was added until all solids were dissolved. The two phases were separated and the organics were washed sequentially with water, aqueous sodium bicarbonate and brine. After drying over sodium sulfate, the mixture was distilled providing 160 g of C6F5Br (83% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl2
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Yield
83%

Identifiers

REACTION_CXSMILES
N#N.[F:3][C:4]1[C:9]([F:10])=[C:8]([F:11])[C:7]([F:12])=[C:6]([F:13])[C:5]=1F.C([Mg][Br:18])C.BrBr.Cl>C(Cl)Cl.C1COCC1>[C:5]1([Br:18])[C:6]([F:13])=[C:7]([F:12])[C:8]([F:11])=[C:9]([F:10])[C:4]=1[F:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
145 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)F)F)F)F
Step Three
Name
FeCl2
Quantity
0.8 g
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for one-half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0°-5° C.
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
After stirring 15 minutes
Duration
15 min
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
CUSTOM
Type
CUSTOM
Details
The two phases were separated
WASH
Type
WASH
Details
the organics were washed sequentially with water, aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C1(=C(F)C(F)=C(F)C(F)=C1F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.